An In-depth Technical Guide to 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol
An In-depth Technical Guide to 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol (CAS Number: 1592296-18-8), a substituted pyrazole derivative of significant interest in medicinal chemistry. While specific literature on this compound is emerging, this document synthesizes information from closely related analogues to present its physicochemical properties, a detailed plausible synthetic route, and its potential as a kinase inhibitor. This guide is intended to serve as a foundational resource for researchers exploring the therapeutic potential of novel pyrazole-based compounds.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a versatile scaffold for designing molecules with a wide array of biological activities.[3] Its unique electronic properties allow it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[2] Notable pharmaceuticals incorporating the pyrazole motif include the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and a range of kinase inhibitors used in oncology.[1] The broad spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties, underscores the privileged nature of the pyrazole scaffold in drug discovery.[2]
Physicochemical Properties of 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol
Understanding the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. The following table summarizes the key properties of 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol.[4]
| Property | Value | Source |
| CAS Number | 1592296-18-8 | [4] |
| Molecular Formula | C₁₀H₉ClN₂O | [4] |
| Molecular Weight | 208.65 g/mol | [4] |
| IUPAC Name | 1-[(2-chlorophenyl)methyl]-1H-pyrazol-4-ol | [4] |
| LogP | 2.43 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Purity | Typically >95% | [4] |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis commences with the N-alkylation of commercially available 1H-pyrazol-4-ol with 2-chlorobenzyl chloride. This reaction is typically performed in the presence of a base in a polar aprotic solvent.
Caption: Proposed synthesis of 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol.
Detailed Experimental Protocol
Step 1: N-Alkylation of 1H-pyrazol-4-ol
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To a solution of 1H-pyrazol-4-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
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Stir the suspension at room temperature for 30 minutes.
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Add 2-chlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.
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Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
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¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the positions of the substituents.
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Mass Spectrometry (MS): To verify the molecular weight of the compound.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Potential Biological Activity and Mechanism of Action
While direct biological data for 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol is not yet published, its structural similarity to known bioactive molecules allows for a scientifically grounded hypothesis regarding its potential mechanism of action.
Hypothesized Target: Receptor-Interacting Protein 1 (RIP1) Kinase
A recent study highlighted a series of 1-benzyl-1H-pyrazole derivatives as potent inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase.[1] RIP1 kinase is a critical mediator of necroptosis, a form of programmed necrotic cell death that is implicated in various inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.[1] Given that 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol shares the core 1-benzyl-pyrazole scaffold, it is plausible that it also functions as a RIP1 kinase inhibitor.
The Necroptosis Signaling Pathway
Necroptosis is initiated by the activation of death receptors, such as tumor necrosis factor receptor 1 (TNFR1). This leads to the formation of a signaling complex that includes RIP1 kinase. In the absence of caspase-8 activity, RIP1 kinase becomes phosphorylated and, in turn, phosphorylates and activates RIP3 kinase. The activated RIP1-RIP3 complex, known as the necrosome, then phosphorylates and oligomerizes the mixed lineage kinase domain-like protein (MLKL). Oligomerized MLKL translocates to the plasma membrane, leading to membrane disruption and cell death.
Caption: Hypothesized inhibition of the necroptosis pathway by 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol.
Structure-Activity Relationship (SAR) Insights
Based on the study of RIP1 kinase inhibitors, the following SAR can be inferred for 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol[1]:
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1-Benzyl Group: The benzyl substituent at the N1 position of the pyrazole ring is crucial for activity. The 2-chloro substitution on the benzyl ring likely influences the compound's conformation and electronic properties, potentially enhancing its binding to the kinase.
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4-Hydroxyl Group: The hydroxyl group at the C4 position can act as a hydrogen bond donor or acceptor, which may contribute to the compound's binding affinity and specificity for the target kinase.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activity of 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol, the following experimental workflows are recommended.
In Vitro RIP1 Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of RIP1 kinase.
Protocol:
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Recombinant human RIP1 kinase is incubated with the test compound at various concentrations.
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A kinase reaction is initiated by adding ATP and a suitable substrate (e.g., a peptide with a RIP1 phosphorylation motif).
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The reaction is allowed to proceed for a specified time at 37 °C.
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The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or mass spectrometry.
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The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Caption: Workflow for an in vitro RIP1 kinase inhibition assay.
Cell-Based Necroptosis Assay
This assay assesses the compound's ability to protect cells from induced necroptosis.
Protocol:
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Culture a suitable cell line (e.g., HT-29 human colon adenocarcinoma cells) in a multi-well plate.
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Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
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Induce necroptosis by treating the cells with a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (to block apoptosis).
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Incubate the cells for 24-48 hours.
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Cell viability is measured using a standard assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
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The half-maximal effective concentration (EC₅₀) is determined from the dose-response curve.
Conclusion and Future Directions
1-(2-Chloro-benzyl)-1H-pyrazol-4-ol is a promising, yet underexplored, molecule within the pharmacologically significant pyrazole class. Based on robust data from structurally related compounds, it is hypothesized to be a potential inhibitor of RIP1 kinase, a key regulator of necroptosis. This guide provides a foundational framework for its synthesis and biological evaluation. Future research should focus on the experimental validation of its synthetic route, the confirmation of its inhibitory activity against RIP1 kinase, and the exploration of its efficacy in cell-based and in vivo models of diseases where necroptosis plays a pathogenic role. The insights gained from such studies will be invaluable for the development of novel therapeutics targeting inflammatory and degenerative diseases.
References
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Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chem Biol Drug Des. 2016 Apr;87(4):569-74. [Link]
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SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Iraqi Journal of Pharmaceutical Sciences. 2016 Nov;25(2):29-37. [Link]
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Synthesis and biological evaluation of some thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory antimicrobial agents. Eur J Med Chem. 2008 Mar;43(3):539-48. [Link]
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Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. ResearchGate. [Link]
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Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Med Chem. 2023;14(2):296-310. [Link]
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